molecular formula C17H13BrN4O2S B13371886 3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371886
M. Wt: 417.3 g/mol
InChI Key: LHMQRFDWDSBREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-bromoaniline with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazolothiadiazoles with various functional groups.

Scientific Research Applications

3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-Fluorophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-Methylphenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, enhancing its versatility in chemical synthesis and potential applications. The dimethoxyphenyl group also contributes to its electronic properties, making it suitable for use in materials science.

Properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-13-9-5-7-11(14(13)24-2)16-21-22-15(19-20-17(22)25-16)10-6-3-4-8-12(10)18/h3-9H,1-2H3

InChI Key

LHMQRFDWDSBREX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.